![molecular formula C16H23N3OS2 B2703889 N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide CAS No. 393573-01-8](/img/structure/B2703889.png)
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Scientific Research Applications
Quantum Theory of Atoms-In-Molecules Analysis
A study explored the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives through crystallographic and QTAIM analysis. The adamantane derivatives displayed significant intra- and intermolecular interactions, with the orientation of the amino group differing in non-halogenated structures. This research highlights the importance of these interactions in stabilizing the crystal structures of such compounds, essential for developing materials with precise molecular arrangements (El-Emam et al., 2020).
Anti-Influenza Virus Activity
Adamantane derivatives have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. The study utilized a microwave-assisted synthesis approach, leading to compounds with potent inhibitory effects, suggesting adamantane derivatives as potential antiviral agents (Göktaş et al., 2012).
Antimicrobial and Anti-Inflammatory Activities
Research on adamantane derivatives, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, revealed their promising antimicrobial and anti-inflammatory properties. These compounds exhibited significant activities against Gram-positive bacteria and the pathogenic fungus Candida albicans, along with dose-dependent anti-inflammatory effects in vivo. Such findings underscore the potential of adamantane derivatives in developing new antimicrobial and anti-inflammatory treatments (Kadi et al., 2007).
Inhibitory Activity Against Carbonic Anhydrase Isoforms
A study focused on the inhibitory activity of 1,3,4-thiadiazole-sulfonamides against carbonic anhydrase (CA) isoforms highlighted the critical role of the tail derivatizing the 5-position in determining the compounds' inhibitory potency. The research provides insights into the design of isoform-selective inhibitors, crucial for therapeutic applications targeting specific CA isoforms (Avvaru et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Adamantane-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, revealing the potential of these compounds in cancer therapy. Some derivatives exhibited promising results, offering a foundation for further development of anticancer agents (Wassel et al., 2021).
Future Directions
properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS2/c1-2-3-21-15-19-18-14(22-15)17-13(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPWXGKWOAPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.